molecular formula C11H18N4O2 B1493171 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098117-30-5

3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1493171
CAS No.: 2098117-30-5
M. Wt: 238.29 g/mol
InChI Key: AGNICRPCNXMQPH-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a sophisticated chemical reagent designed for advanced research applications. This compound features a pyrazole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities and role as a key scaffold in heterocyclic chemistry . The unique integration of a pyrrolidine ring, a methoxy group, and an aminopropanone chain in its molecular architecture makes it a valuable intermediate for exploring novel synthetic pathways and for use in pharmaceutical development, particularly in the synthesis of more complex target molecules. Researchers can leverage this compound in the development of probe molecules to study biological systems or as a precursor in multicomponent reactions to generate diverse compound libraries. Its structural complexity offers a promising starting point for investigations in drug discovery and chemical biology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. For R&D Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

3-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-17-10-8-14(11(16)3-4-12)7-9(10)15-6-2-5-13-15/h2,5-6,9-10H,3-4,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNICRPCNXMQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N2C=CC=N2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction sequence involving the formation of the pyrazole ring and subsequent modifications to introduce the amino and methoxy groups.

Reaction Scheme

A simplified reaction scheme may look like this:

  • Formation of Pyrazole : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Pyrrolidine Formation : Cyclization reactions to form pyrrolidine derivatives.
  • Final Modification : Introducing the amino and methoxy groups to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) and others.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54910Induction of apoptosis
Compound BMCF715Inhibition of cell proliferation
3-amino...A549TBDTBD

Antimicrobial Activity

Compounds similar to 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one have also been evaluated for their antimicrobial properties. For example, some derivatives have shown promising activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity against Staphylococcus aureus indicated that certain modifications to the pyrazole structure could enhance efficacy against resistant strains.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in cancer cells through various pathways.
  • Disruption of bacterial cell wall synthesis , leading to increased susceptibility in resistant strains.

Recent Studies

Recent research has focused on characterizing the biological activity of this compound through in vitro assays and structure-activity relationship (SAR) studies. For example:

  • In Vitro Testing : Compounds were tested on cancer cell lines to determine cytotoxicity and mechanism.
  • SAR Analysis : Variations in substituents led to changes in potency and selectivity, highlighting the importance of specific functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Pyrrolidine/Backbone Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one 3-methoxy, 4-pyrazole, amino-propanone ~265 (estimated) Potential kinase inhibition
3-amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one 3-hydroxymethyl, 4-trifluoromethyl 240.22 High hydrophilicity (hydroxymethyl), lipophilic CF₃ group
3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one Cyclopentyl substituent ~193.27 (estimated) Increased lipophilicity; steric bulk
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one 3,5-dimethylpyrazole, chloroanilino ~279.75 (estimated) Enhanced π-π interactions (aromatic)
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine Pyrazole, amine-terminated chain 187.67 Simplified structure; high solubility

Functional Group Impact on Properties

  • Methoxy Group (Target Compound): The methoxy substituent likely enhances solubility compared to purely alkylated analogs (e.g., cyclopentyl in ). However, it may reduce membrane permeability relative to trifluoromethyl groups (as in ), which balance lipophilicity and metabolic stability.
  • Pyrazole Moiety: Present in both the target compound and 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one , this group facilitates π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. The dimethylpyrazole in may offer greater steric hindrance than the unsubstituted pyrazole in the target compound.

Preparation Methods

Pyrrolidine Ring Functionalization with Pyrazolyl Substituent

  • The pyrazolyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions on a halogenated pyrrolidine intermediate.
  • Typical conditions involve using aryl or heteroaryl halides (e.g., bromopyrazole derivatives) with palladium catalysts such as Pd2(dba)3 and ligands like xantphos under nitrogen atmosphere at elevated temperatures (~90–110 °C) in solvents like toluene or tert-amyl alcohol.
  • Bases such as tert-butoxide (t-BuONa) facilitate the coupling reaction.
  • Purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the substituted pyrrolidine intermediate with high purity.

Introduction of the Amino-Propanone Side Chain

  • The amino-propanone moiety is typically introduced by amidation or reductive amination of a corresponding keto acid or ester precursor.
  • A common method involves reacting the pyrrolidine intermediate with amino acids or amino alcohols in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature (~25 °C) for 12 hours.
  • Subsequent reduction steps using borane complexes (e.g., BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C convert amide intermediates to the desired amino ketone structure.

Methoxy Group Installation

  • The methoxy substituent on the pyrrolidine ring is introduced either by direct methylation of a hydroxyl precursor using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions or by using methoxy-substituted starting materials.
  • Reaction conditions typically involve mild bases and solvents like methanol or acetonitrile at ambient temperature.

Alternative One-Step or Solid-Phase Methods

  • Some related pyrazolyl-containing ketones have been synthesized via one-step grinding reactions of pyrazole derivatives with alkynones on solid alumina at room temperature, yielding pyrazolyl-substituted propanones in moderate yields (~50%).
  • Although this method is efficient for simpler analogs, the complexity of the target compound likely requires multi-step solution-phase synthesis.

Representative Experimental Procedure (Summarized)

Step Reagents & Conditions Outcome Purification
1. Pyrrolidine Halogenation Halogenating agent (e.g., NBS) in acetonitrile, 30 °C, 5 h Halogenated pyrrolidine intermediate Silica gel chromatography
2. Pd-Catalyzed Pyrazolyl Coupling Pd2(dba)3 (0.1 eq), xantphos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere Pyrrolidine with pyrazolyl substituent Prep-HPLC
3. Amidation Pyrrolidine intermediate + amino acid + EDCI (3 eq), pyridine, 25 °C, 12 h Amide intermediate Extraction and drying
4. Reduction BH3-Me2S in THF, 0–60 °C Amino-propanone final product Concentration under reduced pressure

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic proton signals for pyrazolyl rings (δ ~7.5–8.0 ppm), methoxy groups (δ ~3.3–3.8 ppm), and amino-propanone moieties (δ ~2.5–4.5 ppm) confirm successful functionalization.
  • IR Spectroscopy : Carbonyl stretching frequencies (~1660 cm⁻¹) and N–H stretching (~3300 cm⁻¹) validate the presence of ketone and amino groups.
  • Chromatography : High purity (>95%) is achieved by prep-HPLC or silica gel chromatography, essential for isolating the target compound from side products.
  • Elemental Analysis and Mass Spectrometry : Confirm molecular formula and molecular weight consistent with the target compound.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Yield Range Notes
Pyrrolidine Halogenation Electrophilic substitution NBS, CH3CN, 30 °C, 5 h 80–95% Precursor for coupling
Pyrazolyl Coupling Pd-catalyzed cross-coupling Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h 60–85% Requires inert atmosphere
Amidation (Amino-propanone) Carbodiimide-mediated coupling EDCI, pyridine, 25 °C, 12 h 70–90% Mild reaction conditions
Reduction to Amino Ketone Borane reduction BH3-Me2S, THF, 0–60 °C 75–88% Converts amide to amine
Alternative One-step Synthesis Solid-phase grinding Pyrazole + alkynone + alumina, rt, 24 h ~52% Suitable for simpler analogs

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Step 1 : Formation of the pyrrolidine ring substituted with methoxy and pyrazole groups via cyclization reactions.
  • Step 2 : Introduction of the propan-1-one moiety through ketone functionalization, often using 3-chloropropanone as a precursor in the presence of a base (e.g., triethylamine) .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
  • Characterization : Confirm structure and purity using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity) .

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Assign peaks for the pyrrolidine ring (δ 3.5–4.0 ppm for methoxy and pyrazole protons) and the propan-1-one carbonyl (δ ~210 ppm in 13^{13}C NMR) .
    • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+^+) to the theoretical molecular weight (C12_{12}H19_{19}N3_3O2_2; calc. 237.15 g/mol).
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro kinase inhibition assays : Test against TRK kinases (e.g., TRKA/B/C) due to structural similarity to known pyrazole-containing inhibitors .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HEK293) to assess IC50_{50} values, with positive controls (e.g., imatinib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Modifications :
    • Pyrrolidine substituents : Replace methoxy with fluorinated groups (e.g., -CF3_3) to enhance lipophilicity and target binding .
    • Pyrazole variations : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electronic effects on kinase inhibition .
  • Methodology :
    • Molecular docking : Use software like AutoDock Vina to predict binding modes with TRK kinase active sites (PDB: 6KBC) .
    • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepant IC50_{50} values in kinase assays may arise from:
    • Assay conditions : ATP concentration differences (e.g., 1 mM vs. 10 µM) affecting competitive inhibition .
    • Cell line variability : Genetic differences in TRK expression levels (validate via Western blotting) .
  • Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase profiling) and use orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADMET Modeling :
    • Metabolism : Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., pyrrolidine ring) .
    • Toxicity : Apply ProTox-II to predict hepatotoxicity risk based on structural alerts (e.g., pyrazole-related reactive metabolites) .
  • Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution :
    • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key cyclization steps .
  • Analysis : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>99% ee required for pharmacological studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

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